molecular formula C10H9ClN2O2 B6613217 6-(4-CHLOROPHENYL)DIHYDRO-2,4(1H,3H)-PYRIMIDINEDIONE CAS No. 39773-46-1

6-(4-CHLOROPHENYL)DIHYDRO-2,4(1H,3H)-PYRIMIDINEDIONE

Cat. No.: B6613217
CAS No.: 39773-46-1
M. Wt: 224.64 g/mol
InChI Key: NAJCDYWRLRNOTN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl group in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired quinazolinone derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication.

    Pathways Involved: It interferes with the MAP kinase pathway and other signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with similar biological activities but different structural features.

    4-Hydroxy-2-quinolone: Another heterocyclic compound with distinct pharmacological properties.

Uniqueness

6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJCDYWRLRNOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217465
Record name 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39773-46-1
Record name 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39773-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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